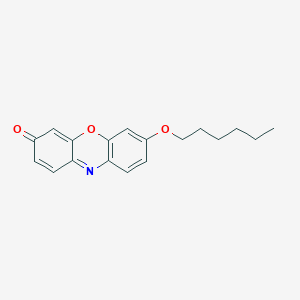
7-(Hexyloxy)-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexyloxy)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazinone family. This compound is characterized by a phenoxazinone core structure with a hexyloxy substituent at the 7th position. Phenoxazinones are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with hexyloxy reagents under specific conditions. One common method includes the use of Ullmann ether synthesis, where a phenoxazinone derivative is reacted with a hexyloxy halide in the presence of a copper catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Ullmann ether synthesis or other etherification methods. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Hexyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazinone core to phenoxazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxazinone core or the hexyloxy substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, reduced phenoxazine compounds, and various substituted phenoxazinone derivatives.
Scientific Research Applications
7-(Hexyloxy)-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 7-(Hexyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by intercalating into DNA, disrupting cellular processes, or generating reactive oxygen species (ROS) that induce cell damage. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxazinone: The parent compound without the hexyloxy substituent.
7-(Methoxy)-3H-phenoxazin-3-one: A similar compound with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-3H-phenoxazin-3-one: A compound with an ethoxy group at the 7th position.
Uniqueness
7-(Hexyloxy)-3H-phenoxazin-3-one is unique due to its hexyloxy substituent, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered electronic characteristics. These properties can enhance its performance in specific applications, such as organic electronics and bioimaging .
Properties
CAS No. |
87686-99-5 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
7-hexoxyphenoxazin-3-one |
InChI |
InChI=1S/C18H19NO3/c1-2-3-4-5-10-21-14-7-9-16-18(12-14)22-17-11-13(20)6-8-15(17)19-16/h6-9,11-12H,2-5,10H2,1H3 |
InChI Key |
YRHJSJPOVHLYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


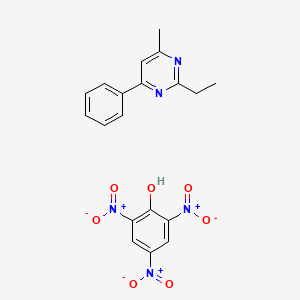

![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
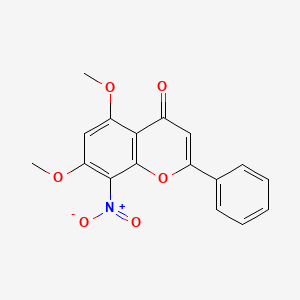
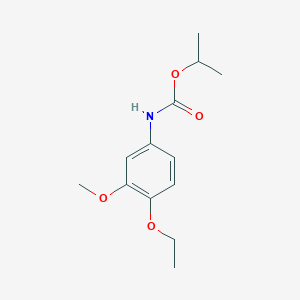
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
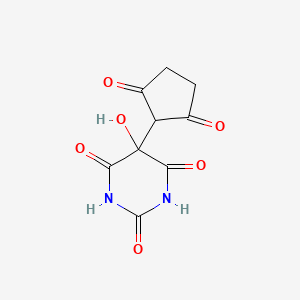

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
